molecular formula C18H14ClNO B14358550 6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline CAS No. 93206-96-3

6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline

Cat. No.: B14358550
CAS No.: 93206-96-3
M. Wt: 295.8 g/mol
InChI Key: PGZGWIVNKIVQOA-UHFFFAOYSA-N
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Description

6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro group at the 6th position and a 4-methoxyphenyl group attached via an ethenyl linkage at the 2nd position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boron reagent to form the carbon-carbon bond between the quinoline and the 4-methoxyphenyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent, such as toluene or ethanol .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-[2-(4-hydroxyphenyl)ethenyl]quinoline
  • 6-Chloro-2-[2-(4-methylphenyl)ethenyl]quinoline
  • 6-Chloro-2-[2-(4-fluorophenyl)ethenyl]quinoline

Uniqueness

6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This makes it distinct from other similar compounds with different substituents on the phenyl ring .

Properties

CAS No.

93206-96-3

Molecular Formula

C18H14ClNO

Molecular Weight

295.8 g/mol

IUPAC Name

6-chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline

InChI

InChI=1S/C18H14ClNO/c1-21-17-9-3-13(4-10-17)2-7-16-8-5-14-12-15(19)6-11-18(14)20-16/h2-12H,1H3

InChI Key

PGZGWIVNKIVQOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC3=C(C=C2)C=C(C=C3)Cl

Origin of Product

United States

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